molecular formula C17H16Cl2F3N5OS B1412956 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide CAS No. 1311279-06-7

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide

Cat. No.: B1412956
CAS No.: 1311279-06-7
M. Wt: 466.3 g/mol
InChI Key: ZGAZCFZIPJEFOR-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide is a useful research compound. Its molecular formula is C17H16Cl2F3N5OS and its molecular weight is 466.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Research

New unsymmetrical diamine monomers, including triaryl pyridine pendant groups, have been synthesized for use in polymer science. These polymers show potential in applications due to their solubility in polar aprotic solvents and good thermal stability, with initial decomposition temperatures ranging from 300–380°C (Ghaemy, Nasab, & Alizadeh, 2010).

Complexation with Copper(II)

Pyridine carboxamide ligands have been synthesized and their complexation with copper(II) has been studied. These complexes are significant for their potential applications in molecular chemistry and material science (Jain et al., 2004).

Antifungal Activity

A series of novel substituted triazolopyridines, including those with trifluoromethyl moieties, have shown weak antifungal activity. This suggests potential use in developing antifungal agents or studying fungal pathogenesis (Yang et al., 2015).

Antitubercular and Antibacterial Activities

N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which are structurally related to pyridine, have been synthesized and screened for antitubercular and antibacterial activities. Some derivatives outperformed standard drugs, indicating potential in developing new antimicrobial agents (Bodige et al., 2020).

Antibacterial and Anticancer Evaluation

Some newly synthesized 2-chloro-3-hetarylquinolines, related to pyridine derivatives, have shown potent antibacterial and anticancer activity. This highlights their potential in medicinal chemistry for developing new therapeutics (Bondock & Gieman, 2015).

Properties

IUPAC Name

1-[(4-chlorophenyl)carbamothioyl]-1-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]-3,3-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F3N5OS/c1-25(2)16(28)27(15(29)23-12-6-4-11(18)5-7-12)26(3)14-9-10(17(20,21)22)8-13(19)24-14/h4-9H,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAZCFZIPJEFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C(=S)NC1=CC=C(C=C1)Cl)N(C)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenylcarbamothioyl)-N,N,2-trimethylhydrazinecarboxamide

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